2-(4-Methylphenyl)-4-thien-2-yl-2,3-dihydro-1,5-benzothiazepine
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Overview
Description
2-(4-Methylphenyl)-4-thien-2-yl-2,3-dihydro-1,5-benzothiazepine is a heterocyclic compound that features a benzothiazepine core, which is a seven-membered ring containing both sulfur and nitrogen atoms. This compound is of interest due to its potential pharmacological properties and its structural complexity, which makes it a valuable subject for synthetic organic chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylphenyl)-4-thien-2-yl-2,3-dihydro-1,5-benzothiazepine typically involves multi-step organic reactions. One common method starts with the preparation of the thienyl and methylphenyl precursors, which are then subjected to cyclization reactions to form the benzothiazepine ring.
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Step 1: Preparation of 4-Methylphenyl and Thienyl Precursors
Reagents: 4-Methylbenzaldehyde, thiophene-2-carboxylic acid
Conditions: Aldol condensation followed by cyclization
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Step 2: Formation of Benzothiazepine Ring
Reagents: 2-Aminothiophenol, 4-Methylphenyl-thienyl intermediate
Conditions: Cyclization under acidic or basic conditions, often using catalysts such as Lewis acids (e.g., AlCl3) or bases (e.g., NaOH)
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazepine ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the double bonds within the thiazepine ring, potentially converting it to a fully saturated ring system.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA)
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation
Substitution: Reagents such as halogens (e.g., Br2) for electrophilic substitution or organolithium compounds for nucleophilic substitution
Major Products:
Oxidation: Sulfoxides and sulfones
Reduction: Saturated benzothiazepine derivatives
Substitution: Various substituted benzothiazepine derivatives depending on the reagents used
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as a candidate for treating bacterial infections and inflammatory diseases.
Industry: Used in the development of new materials with specific electronic or optical properties due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)-4-thien-2-yl-2,3-dihydro-1,5-benzothiazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-(4-Methylphenyl)-4-thien-2-yl-1,3-thiazole: Another heterocyclic compound with a thiazole ring instead of a benzothiazepine ring.
2-(4-Methylphenyl)-4-thien-2-yl-1,4-diazepine: Features a diazepine ring, differing in the nitrogen atom positions.
Uniqueness: 2-(4-Methylphenyl)-4-thien-2-yl-2,3-dihydro-1,5-benzothiazepine is unique due to its specific ring structure, which combines a benzene ring with a thiazepine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-(4-methylphenyl)-4-thiophen-2-yl-2,3-dihydro-1,5-benzothiazepine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NS2/c1-14-8-10-15(11-9-14)20-13-17(18-7-4-12-22-18)21-16-5-2-3-6-19(16)23-20/h2-12,20H,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLLIXDBOIRPAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NC3=CC=CC=C3S2)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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